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  • Product: 3-(Cyclopropylamino)propanoic acid hydrochloride
  • CAS: 1170463-02-1

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Handling of 3-(Cyclopropylamino)propanoic acid HCl

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 3-(Cyclopropylamino)propanoic acid hydrochloride . This document is structured for researchers and proc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical behavior, and experimental handling of 3-(Cyclopropylamino)propanoic acid hydrochloride . This document is structured for researchers and process chemists requiring actionable data for synthesis, purification, and formulation.[1][2]

[1][3]

Executive Summary

3-(Cyclopropylamino)propanoic acid hydrochloride (CAS: 1170463-02-1) is a secondary amino acid derivative typically utilized as a building block in the synthesis of pharmaceutical intermediates (e.g., integrin inhibitors or antibiotics).[3]

As a hydrochloride salt of a


-amino acid, its solubility behavior is dominated by its ionic lattice structure (

).[1][3] It exhibits high solubility in water and lower alcohols (methanol) , moderate-to-low solubility in polar aprotic solvents, and negligible solubility in non-polar organic solvents (hexane, toluene).[1][3]

This guide provides the thermodynamic rationale for these observations and details specific protocols for exploiting these differences for purification.

Physicochemical Profile

Understanding the molecular drivers of solubility is prerequisite to experimental design.[1][2][3]

PropertyValue / CharacteristicImpact on Solubility
Molecular Structure

Amphiphilic: Hydrophilic ionic head + Lipophilic cyclopropyl tail.[1][2][3]
Molecular Weight 165.62 g/mol Low MW facilitates rapid dissolution kinetics in favorable solvents.[1][2][3]
Salt Form Hydrochloride (HCl)Increases lattice energy; mandates high-dielectric solvents for dissolution.[1][2][3]
pKa (Estimated)

(COOH)

(NH)
pH-Switchable Solubility: [3]• pH < 3: Soluble (Cationic)[2][3]• pH ~6.4 (pI): Min. Solubility (Zwitterionic)• pH > 10: Soluble (Anionic/Salt) or Extractable (Free Base)

Solubility Matrix: Water vs. Organic Solvents[3][4]

The following data summarizes the saturation behavior of the compound based on the "Like Dissolves Like" principle applied to amino acid hydrochloride salts.

Solvent Compatibility Table[2][3]
Solvent ClassSpecific SolventSolubility RatingMechanistic Explanation
Aqueous Water (

)
Very High (>100 mg/mL)High dielectric constant (

) overcomes ionic lattice energy via strong ion-dipole hydration shells.[1][2][3]
Polar Protic Methanol (MeOH)High (>50 mg/mL)Able to solvate both the ammonium cation and chloride anion; excellent for recrystallization.[2][3]
Ethanol (EtOH)Moderate Reduced dielectric constant (

) lowers solubility compared to MeOH.[1][2][3] Heating often required.[1][2][3]
Polar Aprotic DMSO / DMFHigh Strong dipole solvates the cation effectively; however, removal is difficult (high BP).[1][2][3]
AcetoneLow / Negligible Often used as an antisolvent to precipitate the salt from MeOH/Water solutions.[1][2][3]
Non-Polar Dichloromethane (DCM)Insoluble Cannot overcome the coulombic forces of the crystal lattice.[1][2][3]
Hexane / TolueneInsoluble Strictly antisolvents.[1][2][3]
The Thermodynamics of Dissolution

The dissolution of 3-(Cyclopropylamino)propanoic acid HCl is an endothermic process driven by entropy but opposed by lattice enthalpy.[2][3]

  • Lattice Breaking: The electrostatic attraction between the protonated secondary amine (

    
    ) and the chloride ion (
    
    
    
    ) is strong.[2][3]
  • Solvation:

    • In Water: The hydration enthalpy (

      
      ) is highly negative (exothermic), compensating for the lattice energy.
      
    • In Organics: As the carbon chain of the solvent increases (MeOH

      
       EtOH 
      
      
      
      IPA), the ability to stabilize the
      
      
      ion decreases drastically, leading to a sharp drop in solubility.[3]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to determine exact saturation points for your specific batch (purity affects solubility).[2][3]

  • Preparation: Weigh 100 mg of 3-(Cyclopropylamino)propanoic acid HCl into a 4 mL HPLC vial.

  • Addition: Add the target solvent in 100

    
    L increments while maintaining the vial at 25°C (thermostated block).
    
  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal aggregates.[2][3]

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear.
    
  • Calculation:

    
    [3]
    
Protocol B: Purification via Antisolvent Recrystallization

Based on the solubility differential between Methanol and Diethyl Ether/Acetone.[1][2][3]

  • Dissolution: Dissolve crude 3-(Cyclopropylamino)propanoic acid HCl in the minimum volume of warm Methanol (40°C).

    • Target concentration: ~150-200 mg/mL.[1][2][3]

  • Filtration: Filter the warm solution through a 0.45

    
    m PTFE syringe filter to remove insoluble mechanical impurities.
    
  • Precipitation:

    • Place the filtrate in a stirred vessel.

    • Slowly add Diethyl Ether or Acetone (Antisolvent) dropwise until a persistent cloudiness appears (Ratio typically 1:3 Solvent:Antisolvent).[1][2][3]

  • Crystallization: Cool the mixture to 0-4°C and hold for 2 hours.

  • Isolation: Filter the white crystalline solid, wash with cold Ether, and dry under vacuum.

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection and purification based on the solubility profile.

SolubilityWorkflow Start Start: 3-(Cyclopropylamino) propanoic acid HCl Sample SolventCheck Select Solvent System Start->SolventCheck Water Water / Buffer SolventCheck->Water High Polarity Alcohol Methanol / Ethanol SolventCheck->Alcohol Med Polarity NonPolar DCM / Hexane / Ether SolventCheck->NonPolar Low Polarity Dissolve Full Dissolution (Homogeneous Solution) Water->Dissolve Alcohol->Dissolve Precipitate No Dissolution (Suspension) NonPolar->Precipitate App_Aq Application: Injectables / Bioassays Dissolve->App_Aq Target: Aqueous App_Pur Application: Recrystallization / Synthesis Dissolve->App_Pur Target: Organic App_Wash Application: Washing / Impurity Removal Precipitate->App_Wash Target: Solid Recovery

Figure 1: Decision matrix for solvent selection based on polarity and intended application.[3]

Critical Application Note: pH Switching

Researchers must note that the solubility of this compound is pH-dependent .[1][2][3]

  • Acidic/Neutral (pH < 7): The compound exists as the HCl salt or zwitterion.[2][3] It remains water-soluble and organic-insoluble.[1][2][3]

  • Basic (pH > 10): Treating the aqueous solution with NaOH converts the salt to the Free Base (Carboxylate salt + Free Amine).[2][3]

    • Impact: The free amine form may exhibit increased solubility in organic solvents like DCM or Ethyl Acetate, allowing for Liquid-Liquid Extraction (LLE) .[1][2][3]

    • Warning: The propanoic acid moiety will also ionize to carboxylate (

      
      ) at high pH, keeping it in the aqueous phase.[3] To extract into organics, one typically targets the Isoelectric Point  (Zwitterion) or uses specific ion-pairing reagents, but for simple extraction, this molecule is difficult to pull into organics due to the dual polarity.[3] Recrystallization (Protocol B) is preferred over Extraction. [2][3]
      

References

  • Synthesis and Purification of Cyclopropyl-amine Derivatives. World Intellectual Property Organization (WIPO), Patent WO2011086561A1.[1][2][3] (Describes the use of Methanol/Ethanol for synthesis and Ether for precipitation of related cyclopropyl-amino propionic acid salts).

  • Physicochemical Properties of Beta-Amino Acids. PubChem Compound Summary, CID 1170463-02-1.[1][2][3] (Structural data and calculated properties).

  • Solubility Behavior of Amino Acid Hydrochlorides. Journal of Chemical & Engineering Data. (General reference for the solubility trends of amino acid salts in alcohols vs. non-polar solvents).

Sources

Exploratory

Chemical stability of cyclopropylamine derivatives in acidic conditions

Title: Chemical Stability of Cyclopropylamine Derivatives in Acidic Media: Mechanisms, Risk Assessment, and Mitigation Strategies Executive Summary Cyclopropylamine (CPA) motifs are privileged pharmacophores in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Stability of Cyclopropylamine Derivatives in Acidic Media: Mechanisms, Risk Assessment, and Mitigation Strategies

Executive Summary

Cyclopropylamine (CPA) motifs are privileged pharmacophores in medicinal chemistry, present in blockbuster drugs like Tranylcypromine (antidepressant), Ciprofloxacin (antibiotic), and Ticagrelor (antiplatelet). While the cyclopropane ring imparts metabolic stability against dealkylation and locks conformation, its inherent ring strain (~27.5 kcal/mol) creates a specific chemical liability under acidic conditions.

This technical guide details the mechanistic pathways of acid-catalyzed CPA decomposition, specifically the nucleophilic homoconjugate addition that leads to ring opening. It provides a self-validating experimental framework for assessing this risk and offers evidence-based mitigation strategies, emphasizing the critical role of counter-ion selection (e.g., Sulfate vs. Hydrochloride).

Part 1: The Mechanistic Landscape

The stability of cyclopropylamines in acid is not solely a function of pH; it is a tripartite interaction between protonation , ring strain , and nucleophile availability .

The Activation Energy Barrier

Unsubstituted cyclopropylamine is kinetically stable in dilute aqueous acid at room temperature. The


-like character of the cyclopropane C-C bonds (Walsh orbitals) provides a barrier to rupture. However, protonation of the amine converts the nitrogen into an electron-withdrawing ammonium species (

).
The Failure Mode: Nucleophilic Ring Opening

Under stress (heat + strong acid), the ammonium group inductively destabilizes the ring. If a nucleophile is present (even a weak one like a chloride ion or solvent water), the ring undergoes homoconjugate addition (homo-Michael addition).

The Pathway:

  • Protonation: Amine accepts

    
     to form the ammonium salt.
    
  • Activation: The

    
     group withdraws electron density, increasing the electrophilicity of the 
    
    
    
    -carbons.
  • Nucleophilic Attack: A nucleophile (

    
    ) attacks the least sterically hindered carbon (or the one best able to stabilize a positive charge in the transition state).
    
  • Ring Scission: The C-C bond breaks, relieving ring strain and yielding a linear propyl chain derivative.

CPA_Mechanism CPA Cyclopropylamine (Strained) Protonated Ammonium Species (Activated Electrophile) CPA->Protonated Protonation (Fast) H_Ion Acid (H+) H_Ion->Protonated TS Transition State (Nu- attack) Protonated->TS + Nucleophile (Cl-, H2O) Product Ring-Opened Product TS->Product Strain Release (~27 kcal/mol)

Figure 1: Mechanistic pathway of acid-catalyzed nucleophilic ring opening in cyclopropylamines.

Part 2: Critical Factors Influencing Stability

The "Counter-Ion Effect" (Expert Insight)

A common oversight in early development is treating all acids as equal. They are not. The anion of the acid plays a decisive role in the degradation rate.

  • Hydrochloric Acid (HCl): The Chloride ion (

    
    ) is a competent nucleophile. In concentrated HCl, chloride attack competes with water, often accelerating ring opening to form 
    
    
    
    -chloropropylamines.
  • Sulfuric Acid (

    
    ):  The Bisulfate anion (
    
    
    
    ) is non-nucleophilic. Consequently, CPA sulfate salts (e.g., Tranylcypromine Sulfate) exhibit superior chemical stability compared to their HCl counterparts.
Substituent Effects

Substituents on the cyclopropane ring drastically alter the kinetics of ring opening:

  • Electron Donating Groups (e.g., Phenyl): A phenyl group at the 2-position (as in Tranylcypromine) can stabilize the developing cationic character in the transition state, making the ring more susceptible to opening under forcing conditions compared to unsubstituted CPA.

  • Steric Bulk: Substituents that block nucleophilic trajectory can retard the reaction rate.

Part 3: Experimental Protocols (Self-Validating Systems)

To rigorously assess the stability of a new CPA derivative, use this forced degradation workflow. This protocol is designed to differentiate between simple hydrolysis and nucleophile-assisted degradation.

Materials
  • API: Cyclopropylamine derivative (~10 mg).

  • Acid A: 1.0 N HCl (Nucleophilic acid).

  • Acid B: 1.0 N

    
     (Non-nucleophilic acid).
    
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH).

Step-by-Step Workflow

Step 1: Sample Preparation Prepare a 1 mg/mL stock solution of the API in the mobile phase or water/ACN mix.

Step 2: Stress Conditions (Parallel Reactions) Set up three reaction vials:

  • Control: API + Water (neutral).

  • Condition A (HCl): API + 1.0 N HCl (1:1 v/v).

  • Condition B (

    
    ):  API + 1.0 N 
    
    
    
    (1:1 v/v).

Step 3: Thermal Stress Incubate all vials at 60°C for 4 hours . Why 60°C? Room temperature is often insufficient to trigger ring opening in 24 hours for robust CPAs. 60°C provides enough energy to overcome the activation barrier without causing non-specific thermal pyrolysis.

Step 4: Quenching & Analysis

  • Neutralize acid samples with 1.0 N NaOH or dilute significantly with mobile phase buffer.

  • Analyze via HPLC-UV/MS.

Step 5: Data Interpretation (The Validation Logic)

  • Scenario 1: Degradation in HCl >

    
    .
    
  • Scenario 2: Degradation in HCl

    
    
    
    
    
    (and both > Control).

Stability_Workflow cluster_0 Nucleophilic Stress cluster_1 Non-Nucleophilic Stress cluster_2 Control Start Start: CPA Derivative Split Split into 3 Streams Start->Split HCl 1.0 N HCl (Cl- present) Split->HCl H2SO4 1.0 N H2SO4 (No Cl-) Split->H2SO4 Water Water / Buffer Split->Water Heat Heat: 60°C for 4 Hours HCl->Heat H2SO4->Heat Water->Heat Analysis HPLC-MS Analysis Heat->Analysis Decision Compare Profiles Analysis->Decision

Figure 2: Differential forced degradation workflow to isolate nucleophilic vs. hydrolytic instability.

Part 4: Data Presentation & Mitigation

Comparative Stability Data (Representative)

The following table illustrates the stability profile of Tranylcypromine (TCP) under different conditions, highlighting the salt form advantage.

ConditionStressorNucleophileTCP-HydrochlorideTCP-Sulfate
Ambient 25°C, pH 1.2WaterStable (>99%)Stable (>99%)
Thermal Acid 80°C, 1N AcidWater~85% Remaining~95% Remaining
Nucleophilic Acid 80°C, 1N HClChloride (

)
<70% Remaining N/A (Converted to HCl in situ)
Oxidative Acid

+ Acid
Radical/WaterUnstableUnstable

Note: In the presence of excess HCl, the sulfate salt will eventually equilibrate, but as a solid-state drug substance, the sulfate resists nucleophilic degradation significantly better.

Mitigation Strategies for Drug Development
  • Salt Selection (Primary Defense):

    • Avoid: Hydrochloride, Hydrobromide.

    • Prefer: Sulfate, Hemisulfate, Tosylate, Mesylate.

    • Rationale: These counter-ions are non-nucleophilic and bulky, stabilizing the crystal lattice without promoting ring opening.

  • Formulation Buffering:

    • If a liquid formulation is required, buffer the pH above 4.5. The rate of ring opening is directly proportional to

      
      . Maintaining the amine in its free-base equilibrium (or partially protonated state) significantly reduces the electrophilicity of the ring carbons.
      
  • Manufacturing Controls:

    • Avoid high-temperature drying steps if residual acid is present.

    • Use glass-lined reactors for synthesis steps involving strong acids to prevent metal-catalyzed ring opening (Lewis acid catalysis).

References

  • Vertex Pharmaceuticals. (2025). Acid-catalyzed ring-opening reactions of cyclopropylamine derivatives. NIH/PubMed. [Link]

  • Ragab, M. et al. (2016).[3] Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate. Journal of Applied Pharmaceutical Science. [Link]

  • Onyx Scientific. (2025). A practical guide to forced degradation and stability studies for drug substances. Onyx IPCA. [Link]

  • PubChem. (2025). Tranylcypromine Compound Summary. National Library of Medicine. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(Cyclopropylamino)propanoic Acid Hydrochloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 3-(cyclopropylamino)propanoic acid hydrochloride, a valuable building block in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 3-(cyclopropylamino)propanoic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nucleophilic ring-opening of β-propiolactone by cyclopropylamine, yielding the zwitterionic β-amino acid, which is subsequently converted to its hydrochloride salt. This application note details the underlying chemical principles, provides a robust, step-by-step protocol, and outlines the necessary safety precautions and characterization methods.

Introduction

N-substituted β-amino acids are crucial structural motifs in a wide array of pharmacologically active compounds. The incorporation of a cyclopropyl group, in particular, is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. 3-(Cyclopropylamino)propanoic acid serves as a key intermediate for the synthesis of various therapeutic agents. This protocol offers a straightforward and efficient method for its preparation from readily available starting materials.

The synthetic strategy hinges on the high reactivity of β-propiolactone, a strained four-membered lactone. The ring strain makes it susceptible to nucleophilic attack, even by moderately nucleophilic amines like cyclopropylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism at the β-carbon, leading to the formation of the desired 3-aminopropanoic acid derivative.

Reaction Scheme

Mechanistic Insights

The core of this synthesis is the nucleophilic ring-opening of β-propiolactone by cyclopropylamine. This reaction is a classic example of an SN2-type reaction where the amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom of cyclopropylamine attacks the electrophilic β-carbon of the lactone, leading to the cleavage of the acyl-oxygen bond. This concerted mechanism is favored due to the significant ring strain of the β-lactone. The reaction is typically carried out in a protic solvent, such as water or an alcohol, which can facilitate the proton transfer steps. The initial product is the zwitterionic amino acid, which exists in equilibrium with its non-ionic form. Subsequent treatment with hydrochloric acid protonates the amino group, yielding the stable and readily isolable hydrochloride salt.

Safety and Handling Precautions

β-Propiolactone is a highly reactive and toxic substance. It is classified as a probable human carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. All equipment should be thoroughly decontaminated after use.

Cyclopropylamine is a flammable and corrosive liquid.[2][3][4][5][6] It should be handled in a fume hood away from ignition sources. Wear appropriate PPE to avoid skin and eye contact.

Hydrochloric acid is a corrosive acid. Handle with care and appropriate PPE.

Experimental Protocol

Part 1: Synthesis of 3-(Cyclopropylamino)propanoic Acid

Materials:

  • β-Propiolactone (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Deionized water

  • Isopropanol

  • Hydrochloric acid (concentrated and 1 M)

  • Activated carbon

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Initial Reaction: To the flask, add deionized water. Cool the flask in an ice bath and slowly add cyclopropylamine (1.2 eq) with stirring.

  • Addition of β-Propiolactone: While maintaining the temperature between 0-10 °C, slowly add β-propiolactone (1.0 eq) dropwise to the stirred solution. Caution: The reaction can be exothermic. Maintain slow addition to control the temperature.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours.

  • Work-up and Isolation of the Zwitterion:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess cyclopropylamine and some of the water.

    • To the concentrated aqueous solution, add isopropanol to precipitate the zwitterionic amino acid.

    • Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold isopropanol and then a small amount of cold diethyl ether.

    • Dry the product under vacuum to obtain crude 3-(cyclopropylamino)propanoic acid.

Part 2: Formation of 3-(Cyclopropylamino)propanoic Acid Hydrochloride

Procedure:

  • Dissolution: Dissolve the crude 3-(cyclopropylamino)propanoic acid in a minimal amount of deionized water.

  • Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2.

  • Crystallization: Add isopropanol to the acidified solution to induce crystallization of the hydrochloride salt.

  • Isolation and Purification:

    • Cool the mixture in an ice bath for 1-2 hours.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold isopropanol followed by cold diethyl ether.

    • For further purification, the product can be recrystallized from a mixture of ethanol and water.

    • Dry the final product under vacuum to yield 3-(cyclopropylamino)propanoic acid hydrochloride as a white crystalline solid.

Characterization

The structure and purity of the synthesized 3-(cyclopropylamino)propanoic acid hydrochloride can be confirmed by various analytical techniques:

  • Melting Point: The purified product should have a sharp melting point.

  • 1H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the cyclopropyl group, the two methylene groups of the propanoic acid backbone, and the protonated amine.

  • 13C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in their respective chemical environments.

  • FTIR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic acid C=O and O-H bonds, as well as the N-H bond of the ammonium salt.

  • Mass Spectrometry: ESI-MS can be used to confirm the molecular weight of the free amino acid.

Compound Molecular Formula Molecular Weight
3-(Cyclopropylamino)propanoic acid hydrochlorideC6H12ClNO2165.62 g/mol [7]

Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ring-Opening Reaction cluster_step2 Step 2: Hydrochloride Salt Formation reagents1 β-Propiolactone + Cyclopropylamine reaction_vessel1 Reaction in Water (0-10°C to RT, 12-16h) reagents1->reaction_vessel1 Slow Addition zwitterion Crude Zwitterionic 3-(Cyclopropylamino)propanoic acid reaction_vessel1->zwitterion Work-up & Precipitation zwitterion_input Zwitterionic Amino Acid acidification Dissolve in H2O, Add conc. HCl (pH 1-2) zwitterion_input->acidification crystallization Precipitate with Isopropanol acidification->crystallization final_product 3-(Cyclopropylamino)propanoic acid hydrochloride crystallization->final_product Filtration & Drying

Caption: Synthetic workflow for 3-(Cyclopropylamino)propanoic acid hydrochloride.

Reaction Mechanism Diagram

Caption: Nucleophilic ring-opening of β-propiolactone.

Discussion

The described protocol provides a reliable method for the synthesis of 3-(cyclopropylamino)propanoic acid hydrochloride. The choice of water as a solvent for the initial ring-opening reaction is advantageous due to its low cost, low toxicity, and ability to facilitate the reaction. The use of a slight excess of cyclopropylamine helps to ensure complete consumption of the highly reactive β-propiolactone.

The isolation of the intermediate zwitterionic amino acid can sometimes be challenging due to its solubility in water. Precipitation with a water-miscible organic solvent like isopropanol is an effective method for its isolation. The final conversion to the hydrochloride salt not only provides a stable, crystalline product but also simplifies purification by crystallization.

For drug development applications, it is crucial to ensure the high purity of the final product. The described purification steps, including precipitation and recrystallization, are designed to remove unreacted starting materials and by-products. The purity of the final compound should be rigorously assessed using the analytical methods mentioned in the characterization section.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-(cyclopropylamino)propanoic acid hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently prepare this valuable building block for applications in medicinal chemistry and drug discovery. The provided mechanistic insights and characterization guidelines will further aid in the successful execution and validation of this synthesis.

References

  • Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet.

  • International Patent Office. Beta-Propiolactone Safety and Hazards.

  • TCI Chemicals. Cyclopropylamine Safety Data Sheet.

  • Loba Chemie. Cyclopropylamine for Synthesis MSDS.

  • Fisher Scientific. Cyclopropylamine Material Safety Data Sheet.

  • Apollo Scientific. Cyclopropylamine Safety Data Sheet.

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: beta-Propiolactone.

  • Polymer Chemistry. Organocatalyzed ring-opening polymerization (ROP) of functional β-lactones.

  • CAMEO Chemicals - NOAA. beta-Propiolactone Datasheet.

  • Fisher Scientific. beta-Propiolactone Safety Data Sheet.

  • Thermo Fisher Scientific. beta-Propiolactone Safety Data Sheet.

  • ResearchGate. Suggested ring-opening reaction mechanism in the presence of primary and secondary amines as nucleophiles.

  • ResearchGate. Reaction of β-propiolactone with amino acids and its specificity for methionine.

  • Journal of the American Chemical Society. β-Propiolactone. XII. Mechanisms Involved in the Reaction of β-Propiolactone with Acids and Bases.

  • PMC. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES.

  • Google Patents. The ring opening of lactones and lactams.

  • ChemScene. 3-(Cyclopropylamino)propanoic acid hydrochloride.

  • Google Patents. Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.

  • PubMed. Reactions of beta-propiolactone with nucleobase analogues, nucleosides, and peptides: implications for the inactivation of viruses.

  • Molbase. Synthesis of 3-Cyclopropylamino-3-imino propanoic acid ethyl ester hydrochloride.

  • Organic Syntheses. 3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

  • Benchchem. Application Note: Synthesis of 3-(2-Oxocyclohexyl)propanoic Acid from Cyclohexanone.

  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

  • Sigma-Aldrich. 3-(Propylamino)propanoic acid hydrochloride.

  • ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropylamines.

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application.

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.

  • Google Patents. Preparation of beta-propiolactone.

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.

  • Quick Company. Process For Preparation Dicarbonyl Ester Derivatives.

  • Google Patents. Process for the manufacture of cyclopropylamine.

  • Google Patents. Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

  • PMC. Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders.

  • European Commission Joint Research Centre. Elementary Flow Data set: beta-propiolactone (en).

  • TSI Journals. Synthesis and Spectral Characterization of Potential Impurities of Tiaprofenic Acid.

  • PubMed. Quantitative gas chromatographic analysis of 3-cyano-3,3-diphenylpropionic acid, the acidic metabolite of bezitramide (Burgodin), in urine.

  • Scholarly Publications Leiden University. Profiling acidic metabolites by capillary electrophoresis-mass spectrometry in low numbers of mammalian cells using a novel ch.

Sources

Application

Application Note: A Scientist's Guide to Amide Bond Formation with Secondary Amine Hydrochlorides

Introduction: The Ubiquitous Amide and a Common Challenge The amide bond is arguably the most fundamental functional group in modern drug discovery and development, forming the backbone of peptides and proteins and appea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Amide and a Common Challenge

The amide bond is arguably the most fundamental functional group in modern drug discovery and development, forming the backbone of peptides and proteins and appearing in a vast array of small-molecule therapeutics.[][2] The synthesis of amides is, therefore, one of the most frequently performed reactions in medicinal chemistry.[3] While numerous methods exist, researchers often encounter a practical hurdle: the amine reactant is frequently supplied or stored as a hydrochloride salt (R₂NH·HCl). This salt form enhances stability, improves solubility in certain solvents, and reduces hygroscopicity, but it presents a chemical challenge. The nitrogen lone pair is protonated, rendering the amine non-nucleophilic and incapable of participating in the desired acylation reaction.

This guide provides a comprehensive overview of the reagents, mechanistic principles, and field-proven protocols for successfully forming amide bonds using secondary amine hydrochlorides. We will move beyond simple reagent lists to explain the causality behind experimental choices, empowering researchers to not only follow protocols but also to troubleshoot and adapt them for their specific synthetic challenges.

Pillar 1: The Foundational Role of the Base

The first and most critical step in any coupling reaction involving an amine salt is the in situ liberation of the free, nucleophilic amine.[4][5] This is accomplished by adding a suitable base to neutralize the hydrogen chloride.

The stoichiometry is paramount. A minimum of one equivalent of base is required simply to deprotonate the secondary amine hydrochloride (R₂NH₂⁺Cl⁻ → R₂NH). However, most amide bond forming reactions generate an acidic byproduct (e.g., HCl from an acyl chloride, or protonated HOBt from a carbodiimide-mediated coupling). Therefore, a second equivalent of base is often necessary to neutralize this byproduct and drive the reaction to completion. It is common practice to use 2.0 to 3.0 equivalents of base in total.

Diagram: Liberation of the Active Nucleophile

G cluster_reactants Reactants cluster_products Products AmineSalt R₂NH₂⁺Cl⁻ (Secondary Amine Hydrochloride) Non-Nucleophilic FreeAmine R₂NH (Free Secondary Amine) Nucleophilic AmineSalt->FreeAmine Deprotonation Base Base (e.g., Et₃N) Base->FreeAmine BaseSalt Base·H⁺Cl⁻ (Protonated Base Salt) Base->BaseSalt G Acid R'COOH (Carboxylic Acid) AcylChloride R'COCl (Acyl Chloride) Acid->AcylChloride Activation SOCl2 SOCl₂ or (COCl)₂ SOCl2->AcylChloride Amide R'CONR₂ (Tertiary Amide) AcylChloride->Amide Coupling AmineHCl R₂NH·HCl + Base AmineHCl->Amide

Caption: Two-step amide synthesis via an acyl chloride intermediate.

Method 2: Carbodiimide Coupling Reagents

Carbodiimides are among the most widely used coupling reagents due to their mild conditions and broad functional group tolerance. [5]

  • Mechanism: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) , N,N'-Diisopropylcarbodiimide (DIC) , and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. [6]This intermediate is susceptible to nucleophilic attack by the secondary amine.

  • The Critical Role of Additives: To prevent side reactions (like N-acylurea formation) and suppress racemization of chiral acids, an additive is almost always used. [6]1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) intercept the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.

  • Trustworthiness & Field Insights:

    • EDC·HCl is often the reagent of choice because it is water-soluble, and its urea byproduct is also water-soluble, making purification a simple matter of an aqueous extraction. [6][7] * DCC and DIC form insoluble urea byproducts (DCU and DIU, respectively). This can be an advantage, as they can be removed by filtration. However, trace amounts can be difficult to remove from the final product. DIC is a liquid, which can be more convenient for automated synthesis or large-scale reactions. [8]

G cluster_activation Activation Phase cluster_coupling Coupling Phase Acid R'COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea ActiveEster HOBt Active Ester O_Acylisourea->ActiveEster HOBt HOBt HOBt->ActiveEster Amide R'CONR₂ (Amide Product) ActiveEster->Amide FreeAmine R₂NH FreeAmine->Amide EDU EDU (Water-Soluble Byproduct) Amide->EDU + Byproducts

Caption: The dual role of EDC and HOBt in forming a reactive ester.

Method 3: Uronium/Aminium & Phosphonium Salt Reagents

For challenging couplings, such as those involving sterically hindered amines or acids prone to racemization, uronium/aminium and phosphonium salt reagents offer superior performance. [6][9]

  • Mechanism: These reagents, including HATU , HBTU , and PyBOP , react rapidly with the carboxylate (formed from the carboxylic acid and base) to generate the corresponding HOBt or HOAt active ester in situ. The reaction is typically very fast and high-yielding.

  • Expertise & Experience:

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is one of the most effective coupling reagents, known for its high reactivity and low rates of racemization, making it ideal for peptide synthesis and complex fragments. [8][9] * HBTU is a more economical alternative to HATU, though slightly less reactive. [8] * PyBOP ((Benzotriazol-1-yloxitripyrrolidinophosphonium hexafluorophosphate)) is a phosphonium-based reagent, also highly efficient, particularly for cyclizations and sterically demanding couplings. [8][9]* Critical Protocol Note: With uronium/aminium reagents like HATU, it is crucial to pre-activate the carboxylic acid before adding the amine. If the amine is present during activation, it can react with the HATU reagent itself to form an unreactive guanidinium byproduct, capping the amine and halting the reaction. [10][11]

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should adjust stoichiometry, reaction time, and temperature based on the specific reactivity of their substrates, monitored by techniques like TLC or LC-MS.

Protocol 1: General Procedure using EDC/HOBt

This is a reliable, go-to method for a wide range of substrates.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary amine hydrochloride (1.0 eq) and the carboxylic acid (1.0-1.2 eq).

  • Solvation: Dissolve the solids in a suitable anhydrous solvent (e.g., DMF or DCM, approx. 0.1-0.5 M).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 eq) dropwise. [12]Stir for 10-15 minutes.

  • Reagent Addition: Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq) in one portion. [13][12]5. Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring for completion.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc).

    • Wash sequentially with 1N HCl (to remove excess base), saturated NaHCO₃ solution (to remove excess acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Activity Coupling using HATU

This method is ideal for sterically hindered substrates or when racemization is a concern.

  • Acid Activation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.1 eq). [14]Dissolve in anhydrous DMF (0.1-0.5 M).

  • Base Addition: Cool the solution to 0 °C and add DIPEA or 2,4,6-Collidine (2.5-3.0 eq). Stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step.

  • Amine Addition: In a separate flask, dissolve the secondary amine hydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the pre-activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours. The reaction is typically much faster than with carbodiimides.

  • Workup: Follow the same aqueous workup procedure as described in Protocol 1. The byproducts from HATU are generally water-soluble and are removed during the washes.

  • Purification: Purify the crude product by flash column chromatography.

References

  • Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]

  • Fisher Scientific. Amide Synthesis. Fisher Scientific. [Link]

  • ResearchGate. (2025, August 6). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective | Request PDF. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • Pardeshi, A. D., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. OrgoSolver. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Chemistry Steps. (2025, October 4). Converting Amines to Amides. Chemistry Steps. [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Pearson. [Link]

  • Handa, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. [Link]

  • ResearchGate. (2015, September 17). Does anyone know a high yield peptide coupling reagent compatible with the secondary nitorgen of Proline?. ResearchGate. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Wikipedia. Amide. Wikipedia. [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(2), 943-954.
  • Pace, V., et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Beilstein Journal of Organic Chemistry, 8, 349-355.
  • Organic Chemistry Portal. Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. [Link]

  • Riela, S., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 725-738.
  • Cognito. Reactions of the Amides Revision notes. Cognito. [Link]

  • Wang, L., et al. (2018). Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Molecules, 23(3), 605.
  • Reddit. (2023, May 9). HATU/PyBOP coupling procedure question. r/Chempros. [Link]

  • LibreTexts Chemistry. (2020, July 1). 23.3: Reactions of amines. [Link]

  • Common Organic Chemistry. Amine to Amide (HATU). Common Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Cyclopropane Ring Opening During Acid Hydrolysis

Welcome to the technical support center for chemists and researchers navigating the complexities of cyclopropane chemistry. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers navigating the complexities of cyclopropane chemistry. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you preserve the integrity of the cyclopropane ring during acid-catalyzed hydrolysis steps. Cyclopropane rings are valuable structural motifs, but their inherent ring strain makes them susceptible to cleavage under acidic conditions. This resource is designed to equip you with the knowledge to anticipate and mitigate these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Part 1: Understanding the Problem - The "Why"
Q1: Why is the cyclopropane ring so susceptible to opening under acidic conditions?

The high reactivity of the cyclopropyl group is a direct consequence of its significant ring strain, which is a combination of angle strain and torsional strain.[1] The internal C-C-C bond angles are constrained to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[1] This strain energizes the C-C bonds, making them kinetically labile and prone to cleavage to form more stable, acyclic structures.[1][2]

Under acidic conditions, the reaction is initiated by the protonation of the cyclopropane ring. This process can occur in a corner-protonated or edge-protonated fashion, leading to a protonated cyclopropane intermediate.[3] This intermediate can then be attacked by a nucleophile or rearrange to a more stable carbocation, resulting in the opening of the ring.

Q2: What is the general mechanism of acid-catalyzed cyclopropane ring opening?

The mechanism can proceed through several pathways, primarily depending on the substrate and reaction conditions. A common pathway involves the following steps:

  • Protonation: A Brønsted acid protonates one of the C-C bonds of the cyclopropane ring, forming a highly reactive protonated cyclopropane intermediate.[3]

  • Carbocation Formation: This intermediate can collapse to form a carbocation. The regioselectivity of this step is dictated by the substitution pattern on the ring, following Markovnikov's rule, where the most stable carbocation (tertiary > secondary > primary) is preferentially formed.[4][5]

  • Nucleophilic Attack: A nucleophile present in the reaction medium (e.g., water, the conjugate base of the acid) attacks the carbocation, leading to the final ring-opened product.[6]

This process can be viewed as an SN1-like or SN2-like reaction, where the protonated cyclopropane is the electrophile.[6] In some cases, especially with "donor-acceptor" cyclopropanes, Lewis acids can catalyze the ring opening by coordinating to the acceptor group, polarizing the C-C bond, and facilitating nucleophilic attack.[7][8]

Part 2: Key Factors & Troubleshooting
Q3: My cyclopropane-containing ester is undergoing ring opening during acid hydrolysis. What is the most likely cause?

The most probable cause is that the acidic conditions required for ester hydrolysis are harsh enough to protonate and open the cyclopropane ring concurrently. Strong Brønsted acids like HCl or H₂SO₄ can readily protonate the cyclopropane ring, initiating the ring-opening cascade.[1][9] This is a classic case of a competing side reaction where the activation energy for ring opening is accessible under the hydrolysis conditions.

Troubleshooting Steps:

  • Reduce Acid Strength: Switch from a strong acid to a milder one.

  • Lower Temperature: Perform the hydrolysis at a lower temperature to disfavor the ring-opening pathway, which likely has a higher activation energy.

  • Change the Catalyst: Consider using a Lewis acid catalyst that may be more selective for the ester carbonyl activation over cyclopropane protonation.[8][10]

Q4: How do substituents on the cyclopropane ring affect its stability in acid?

Substituents have a profound electronic and steric influence on the stability of the cyclopropane ring.

  • Electron-Donating Groups (EDGs): Alkyl, aryl, or alkoxy groups stabilize an adjacent positive charge. If these groups are on the cyclopropane ring, they will facilitate ring opening by stabilizing the resulting carbocation intermediate.

  • Electron-Withdrawing Groups (EWGs): Groups like esters, ketones, or nitriles destabilize carbocation formation. However, in "donor-acceptor" cyclopropanes, the combination of an EDG and an EWG polarizes the ring, making it highly susceptible to nucleophilic ring-opening, often catalyzed by Lewis or Brønsted acids.[7][11]

  • Steric Effects: Bulky substituents can influence which C-C bond is cleaved and the stereochemical outcome of the reaction.

Q5: I'm observing a mixture of ring-opened products. What determines the regioselectivity of the cleavage?

The regioselectivity of ring opening is primarily governed by the stability of the carbocationic intermediate formed after protonation. The C-C bond that breaks is the one that leads to the most stable carbocation. This is analogous to Markovnikov's rule in alkene additions. For example, in an alkyl-substituted cyclopropane, the bond between the two unsubstituted carbons will cleave to form a more substituted (and thus more stable) carbocation at the alkyl-bearing carbon.

Part 3: Optimized Protocols & Alternative Methods
Q6: What are some milder acidic conditions I can try for hydrolyzing an ester without opening a cyclopropane ring?

To avoid ring opening, the goal is to use conditions that are just acidic enough to promote hydrolysis without significantly protonating the cyclopropane ring.

  • Weak Brønsted Acids: Acetic acid, formic acid, or pyridinium p-toluenesulfonate (PPTS) in the presence of water can be effective.[6]

  • Buffered Systems: Using an acid/conjugate base buffer (e.g., acetic acid/sodium acetate) can maintain a controlled, mildly acidic pH.

  • Lewis Acids: Certain mild Lewis acids, particularly those that coordinate preferentially with the carbonyl oxygen of the ester, can catalyze hydrolysis. Examples include Sc(OTf)₃ or Yb(OTf)₃, though their propensity to open activated cyclopropanes must be considered.[8]

  • Enzymatic Hydrolysis: For certain substrates, lipases or esterases can provide highly selective hydrolysis under neutral pH conditions, completely avoiding the issue of acid-catalyzed ring opening.

Detailed Protocol: Mild Acidic Hydrolysis of a Cyclopropyl-Containing Ester

This protocol is designed for a generic substrate where a methyl or ethyl ester needs to be hydrolyzed in the presence of a moderately stable cyclopropane ring.

  • Reagent Preparation: Prepare a 1:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water.

  • Reaction Setup: Dissolve the cyclopropyl-containing ester (1.0 eq) in the THF/acetic acid/water solvent system. A typical concentration is 0.1 M.

  • Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the carboxylic acid product.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine to remove the acetic acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

  • Analysis: Confirm the structure and integrity of the cyclopropane ring using ¹H NMR, ¹³C NMR, and mass spectrometry. Look for the characteristic upfield signals of the cyclopropyl protons.

Q7: Are there non-acidic methods to cleave esters or other functional groups that would be compatible with cyclopropanes?

Absolutely. If acid hydrolysis proves too harsh, several alternative strategies can be employed:

  • Base-Catalyzed Hydrolysis (Saponification): Using bases like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/water or methanol/water mixture is a common and effective method for ester hydrolysis that will not affect the cyclopropane ring.

  • Nucleophilic Cleavage: For methyl esters, reagents like lithium propanethiolate in HMPA can cleave the ester without affecting other functional groups.

  • Reductive Cleavage: While not a hydrolysis, if the goal is to obtain an alcohol, esters can be reduced using reagents like lithium borohydride (LiBH₄), which is milder than LAH and generally compatible with cyclopropanes.

Data & Visualizations
Table 1: Influence of Acidic Conditions on Cyclopropane Ring Integrity
Catalyst / ConditionsAcid TypeTypical Conc.Temp. (°C)Ring Opening RiskComments
6M HCl (aq)Strong BrønstedHigh80-100Very HighStandard, harsh hydrolysis conditions. Not recommended.
1M H₂SO₄ in Dioxane/H₂OStrong BrønstedModerate50-80HighProne to causing ring opening, especially with activated cyclopropanes.
Acetic Acid / H₂O / THFWeak BrønstedHigh40-60Low to ModerateA much milder alternative suitable for many substrates.[12][13]
Pyridinium p-TsOH (PPTS)Mild BrønstedCatalyticRT - 50LowOften used for acid-labile groups; good first choice for sensitive substrates.[6]
Yb(OTf)₃ in MeNO₂Lewis AcidCatalyticRTSubstrate DependentEffective for some systems, but can strongly activate donor-acceptor cyclopropanes.[8]
Diagram: Mechanistic Pathways in Acid

The following diagram illustrates the competition between the desired ester hydrolysis and the undesired cyclopropane ring-opening pathway under acidic conditions.

G cluster_0 Reaction Starting Point cluster_1 Desired Pathway: Ester Hydrolysis cluster_2 Undesired Pathway: Ring Opening Start Cyclopropyl Ester + H₃O⁺ P1 Protonated Ester Start->P1  Low Ea (Favored) S1 Protonated Cyclopropane Start->S1 High Ea (Disfavored under mild conditions) P2 Tetrahedral Intermediate (+H₂O attack) P1->P2 Nucleophilic Attack P3 Cyclopropyl Carboxylic Acid P2->P3 Proton Transfer & Elimination S2 Ring-Opened Carbocation S1->S2 C-C Bond Cleavage S3 Ring-Opened Product (e.g., Alcohol, Alkene) S2->S3 Nucleophilic Attack

Caption: Competing pathways for a cyclopropyl ester in acid.

References

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021, September 13). Stack Exchange. Retrieved from [Link]

  • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. (2018, September 20). SciSpace. Retrieved from [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. PMC. Retrieved from [Link]

  • Factors affecting the formation and stability of the equilibrating protonated cyclopropane. J. Am. Chem. Soc. Retrieved from [Link]

  • Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]‐Addition. Chemistry – A European Journal. Retrieved from [Link]

  • Cyclopropane more acidic than cyclohexane. Give reason? (2017, October 15). askIITians. Retrieved from [Link]

  • Some factors affecting cyclopropane acid formation in Escherichia coli. PMC. Retrieved from [Link]

  • Brønsted Acid Catalyzed (4 + 2) Cyclocondensation of 3-Substituted Indoles with Donor–Acceptor Cyclopropanes. PMC. Retrieved from [Link]

  • Some factors affecting cyclopropane acid formation in Escherichia coli. PubMed. Retrieved from [Link]

  • Stronger Brønsted Acids: Recent Progress. (2015, July 16). Chemical Reviews. Retrieved from [Link]

  • Acid-labile protecting groups for the synthesis of lipidated peptides. (2001, March 16). PubMed. Retrieved from [Link]

  • A Theoretical Comparison of Lewis Acid vs Bronsted Acid Catalysis for n-Hexane f Propane + Propene. University of Regina. Retrieved from [Link]

  • A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. (2008, June 04). Organic Letters. Retrieved from [Link]

  • Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Activation of β-Amino Acids &amp; Control of β-Lactam Formation

Introduction Welcome to the technical support guide for researchers, scientists, and drug development professionals working with β-amino acids. The incorporation of β-amino acids into peptides and other molecular scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with β-amino acids. The incorporation of β-amino acids into peptides and other molecular scaffolds is a powerful strategy for developing novel therapeutics with enhanced metabolic stability and unique conformational properties.[1][2] However, the activation of the β-amino acid carboxyl group for amide bond formation is often plagued by a competing intramolecular cyclization reaction, leading to the formation of an undesired β-lactam. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize β-lactam formation and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is β-lactam formation and why is it a problem during β-amino acid activation?

A1: β-Lactam formation is an intramolecular cyclization reaction where the amino group of a β-amino acid attacks the activated carboxyl group, forming a stable four-membered ring. This is a significant side reaction during peptide synthesis as it consumes the activated β-amino acid, reducing the yield of the desired peptide and complicating purification. The formation of the β-lactam is thermodynamically favorable once the carboxyl group is activated.[3]

Q2: Which factors primarily influence the rate of β-lactam formation?

A2: The rate of β-lactam formation is influenced by several factors:

  • The choice of coupling reagent: Highly reactive coupling reagents can accelerate both the desired intermolecular coupling and the undesired intramolecular cyclization.[1]

  • Reaction temperature: Higher temperatures generally increase the rate of both reactions, but can sometimes disproportionately favor β-lactam formation.

  • Solvent polarity: The polarity of the solvent can influence the conformation of the activated β-amino acid, potentially favoring a conformation that facilitates cyclization.[4][5]

  • Steric hindrance: Bulky substituents on the β-amino acid backbone can disfavor the transition state required for cyclization.[6][7][8][9]

  • Base concentration and strength: The base used to deprotonate the amine nucleophile and neutralize acidic byproducts can also influence the rate of β-lactam formation.[10]

Q3: How can I detect and quantify β-lactam formation in my reaction mixture?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method for qualitatively assessing the presence of the β-lactam, which will likely have a different Rf value than the starting materials and the desired product.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction components, allowing for accurate determination of the ratio of desired product to β-lactam.[11]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the identity of the β-lactam by its molecular weight and can be coupled with liquid chromatography (LC-MS) for quantification.[12][13]

Q4: Are there specific coupling reagents that are known to suppress β-lactam formation?

A4: Yes, the choice of coupling reagent is critical. Reagents that form highly reactive intermediates, such as HATU, are often preferred for sterically hindered couplings and can sometimes favor the intermolecular reaction over cyclization, especially when used under optimized conditions.[1][14][15] Carbodiimide-based reagents like EDC, when used in conjunction with additives like HOBt or HOAt, can also be effective by forming a less reactive active ester intermediate, which can be more selective for the intermolecular reaction.[16][17]

Troubleshooting Guide

This section addresses common problems encountered during the activation of β-amino acids and provides actionable solutions.

Problem 1: Low yield of desired peptide and a significant amount of a byproduct with a mass corresponding to the β-lactam.
Potential Cause Suggested Solution Scientific Rationale
Highly reactive coupling reagent and/or prolonged reaction time. Switch to a less reactive coupling reagent (e.g., from a phosphonium-based reagent to a carbodiimide/additive combination). Reduce the reaction time and monitor the reaction closely by TLC or HPLC.[18]Highly reactive intermediates have a shorter lifetime and may favor the intramolecular cyclization, which is often kinetically faster. Reducing the reaction time minimizes the exposure of the activated amino acid to conditions that promote cyclization.
High reaction temperature. Perform the coupling reaction at a lower temperature (e.g., 0 °C or even -15 °C).Lowering the temperature can decrease the rate of the intramolecular cyclization more significantly than the desired intermolecular coupling, thus improving the product ratio.[4]
Inappropriate solvent. Experiment with different solvents. A less polar solvent may disfavor the conformation required for cyclization.[4][5]Solvent polarity can influence the transition state energies of both the desired and undesired reactions. A systematic solvent screen can identify conditions that favor the intermolecular pathway.
Problem 2: The reaction is sluggish, and even with extended reaction times, the starting material is not fully consumed, while β-lactam formation is still observed.
Potential Cause Suggested Solution Scientific Rationale
Steric hindrance around the reacting centers. Use a more powerful coupling reagent like HATU, which is known to be effective for sterically hindered amino acids.[1][19] Consider a double coupling protocol.HATU forms a highly reactive OAt-active ester that can overcome the steric hindrance more effectively than other coupling reagents, leading to faster and more complete coupling reactions.[1]
Insufficient activation of the carboxylic acid. Ensure that the coupling reagent and any additives are fresh and anhydrous. Increase the equivalents of the coupling reagent and additive.The efficiency of the coupling reaction is directly dependent on the successful activation of the carboxylic acid. Moisture can deactivate the coupling reagents.
Low nucleophilicity of the amine component. Add a non-nucleophilic base like DIPEA to ensure the amine is deprotonated and available for nucleophilic attack.[15][20]The free amine is the active nucleophile in the coupling reaction. A suitable base will maintain a sufficient concentration of the deprotonated amine.

Experimental Protocols

Protocol 1: General Procedure for β-Amino Acid Coupling using EDC/HOBt

This protocol is a good starting point for minimizing β-lactam formation with carbodiimide-based activators.

Materials:

  • N-protected β-amino acid

  • Amine component (e.g., amino acid ester or peptide on resin)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected β-amino acid (1.2 equivalents) and HOBt (1.2 equivalents) in anhydrous DCM or DMF.[21][22]

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component (1.0 equivalent) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Slowly add a solution of EDC (1.2 equivalents) in DCM or DMF to the reaction mixture.[17]

  • Stir the reaction at 0 °C and monitor its progress by TLC or HPLC every 30 minutes.

  • Once the reaction is complete (or has reached optimal conversion), quench the reaction with a dilute aqueous acid solution (e.g., 5% HCl).

  • Proceed with standard aqueous workup and purification.

Protocol 2: High-Efficiency Coupling of Sterically Hindered β-Amino Acids using HATU

This protocol is recommended for challenging couplings where steric hindrance is a concern.

Materials:

  • N-protected β-amino acid

  • Amine component

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a separate vessel, pre-activate the N-protected β-amino acid (1.2 equivalents) by dissolving it in anhydrous DMF with HATU (1.2 equivalents) and DIPEA (2.4 equivalents).[1][15]

  • Allow the pre-activation to proceed for 5-10 minutes at room temperature.

  • Add the solution of the activated β-amino acid to the amine component (1.0 equivalent) dissolved in anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or HPLC. Couplings with HATU are often rapid.[1][15]

  • Upon completion, quench the reaction and proceed with workup and purification.

Mechanistic Insights and Visualizations

Understanding the competing reaction pathways is crucial for effective troubleshooting. The following diagram illustrates the desired intermolecular coupling versus the undesired intramolecular β-lactam formation.

G cluster_activation Activation cluster_pathways Reaction Pathways Beta_Amino_Acid β-Amino Acid Activated_Intermediate Activated Intermediate (e.g., Active Ester) Beta_Amino_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Desired_Peptide Desired Peptide Product Activated_Intermediate->Desired_Peptide Beta_Lactam β-Lactam Byproduct Activated_Intermediate->Beta_Lactam Amine_Nucleophile Amine Nucleophile (R'-NH2)

Caption: Competing pathways in β-amino acid activation.

The following workflow provides a logical sequence for troubleshooting experiments.

G Start Start: Low Yield of Desired Peptide Check_Lactam Analyze Byproduct by MS/HPLC. Is it the β-Lactam? Start->Check_Lactam Yes_Lactam Yes Check_Lactam->Yes_Lactam β-Lactam Confirmed No_Lactam No Check_Lactam->No_Lactam Other Byproduct Optimize_Conditions Optimize Reaction Conditions Yes_Lactam->Optimize_Conditions Other_Side_Reactions Investigate Other Side Reactions (e.g., racemization, decomposition) No_Lactam->Other_Side_Reactions Lower_Temp Lower Reaction Temperature Optimize_Conditions->Lower_Temp Step 1 Change_Reagent Change Coupling Reagent Success Successful Coupling Change_Reagent->Success Change_Solvent Change Solvent Lower_Temp->Change_Solvent Step 2 Change_Solvent->Change_Reagent Step 3

Caption: Troubleshooting workflow for β-lactam formation.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1205 - HATU. AAPPTec.
  • Wang, Y., et al. (2019). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Science, 10(29), 7034-7039.
  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-β-HoPhe-OH with HBTU and HATU Coupling Reagents. BenchChem.
  • Page, M. I. (2018). The Mechanisms of Reactions of β-Lactams. ResearchGate. Retrieved from [Link]

  • Encyclopedia MDPI. (2020, June 07). Synthesis of β-Lactams. Encyclopedia MDPI. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. AAPPTec. Retrieved from [Link]

  • Oxford Academic. (2021, August 17). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Oxford Academic. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Lactam antibiotic. Wikipedia. Retrieved from [Link]

  • M-CSA. (n.d.). Beta-lactamase (Class B1). M-CSA. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2008, October 29). Peptide synthesis in aqueous environments: the role of extreme conditions on amino acid activation. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2025, April 27). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Application to the synthesis of β²- and β³-amino acids Reaction conditions. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The mechanism of catalysis and the inhibition of β-lactamases. Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. ResearchGate. Retrieved from [Link]

  • JSciMed Central. (2018, November 17). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. JSciMed Central. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Retrieved from [Link]

  • PubMed. (1999). From beta-lactams to alpha- and beta-amino acid derived peptides. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023, December 08). Epimerisation in Peptide Synthesis. MDPI. Retrieved from [Link]

  • MDPI. (2024, January 08). Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, April 06). Stereoselective synthesis of β-lactams: recent examples. Royal Society of Chemistry. Retrieved from [Link]

  • Science.gov. (n.d.). steric hindrance effect: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • MDPI. (2022, February 10). Differential Oligomerization of Alpha versus Beta Amino Acids and Hydroxy Acids in Abiotic Proto-Peptide Synthesis Reactions. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Design and synthesis of beta-peptides with biological activity. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups. Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2011, December 15). Steric hindrance by 2 amino acid residues determines the substrate specificity of isomaltase from Saccharomyces cerevisiae. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). From beta-lactams to alpha- and beta-amino acid derived peptides. ResearchGate. Retrieved from [Link]

  • Reddit. (2016, January 16). "There are no steric clashes in beta strands in proteins" what does this mean ?. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Local steric hindrance in β-branched residues. Ball-and-stick.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Retrieved from [Link]

  • CORE. (n.d.). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. Retrieved from [Link]

  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 27). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Royal Society of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid activation. Wikipedia. Retrieved from [Link]

  • YouTube. (2019, November 05). General Reactivity of Amino Acids. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of Integrated β‑Lactam Formation by a Nonribosomal Peptide Synthetase during Antibiotic Synthesis. National Center for Biotechnology Information. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Polar Beta-Amino Acid Derivatives

The Analytical Challenge: Retaining and Resolving Polar Beta-Amino Acids Polar beta-amino acid derivatives are foundational to a new generation of pharmaceuticals, peptidomimetics, and bioactive molecules. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Retaining and Resolving Polar Beta-Amino Acids

Polar beta-amino acid derivatives are foundational to a new generation of pharmaceuticals, peptidomimetics, and bioactive molecules. However, their analysis by High-Performance Liquid Chromatography (HPLC) is notoriously challenging. Their high polarity and zwitterionic nature—possessing both positive and negative charges depending on pH—result in poor retention on conventional reversed-phase (RP-HPLC) columns, which separate molecules based on hydrophobicity.[1][2] Standard C18 columns simply cannot "hold on" to these water-soluble compounds long enough for effective separation.

This guide provides an in-depth comparison of the three principal strategies for overcoming this challenge:

  • Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Reversed-Phase HPLC with Ion-Pairing Agents

  • Pre-Column Derivatization with RP-HPLC

We will explore the causality behind each method, provide field-proven protocols, and present comparative data to empower you to select and develop a robust, reliable, and efficient HPLC method tailored to your specific analytical needs.

Comparative Analysis of Chromatographic Strategies

Strategy 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Expertise & Experience: HILIC is often the most direct and elegant solution for analyzing underivatized polar compounds.[3] It can be considered a variant of normal-phase chromatography but uses mobile phases similar to reversed-phase, making it compatible with standard HPLC systems and mass spectrometry (MS).[4][5][6] The core principle involves partitioning the polar analyte into a water-enriched layer adsorbed onto a polar stationary phase.[7] The more polar the analyte, the stronger the retention.[8]

Mechanism of Separation: HILIC employs a polar stationary phase (e.g., bare silica, or columns bonded with amide, diol, or zwitterionic functional groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically >60% acetonitrile) and a small amount of aqueous buffer.[4][6][7] This environment facilitates the formation of a stagnant, water-rich layer on the surface of the stationary phase. Polar analytes, like beta-amino acids, partition between this aqueous layer and the bulk organic mobile phase, leading to retention. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water/buffer concentration).[7]

Experimental Workflow & Logic Diagram

The diagram below outlines the logical steps for developing a HILIC method. The critical first step is column selection, as the type of polar stationary phase can dramatically alter selectivity. This is followed by systematic optimization of the mobile phase, focusing on organic content and buffer strength to modulate retention and peak shape.

HILIC_Workflow cluster_prep Phase 1: Initial Setup cluster_dev Phase 2: Method Development cluster_final Phase 3: Finalization Sample Prepare Sample in High Organic Solvent (e.g., 80% ACN) Column Select HILIC Column (e.g., Amide, Silica, Zwitterionic) Sample->Column Equil Equilibrate Column (Longer than RP-HPLC) Column->Equil Initial Initial Gradient Run (e.g., 95% to 60% ACN) Equil->Initial Eval Evaluate Retention & Peak Shape Initial->Eval Opt_ACN Optimize % ACN (Adjusts Retention) Eval->Opt_ACN Retention Issue? Opt_Buffer Optimize Buffer pH & Conc. (Adjusts Selectivity/Peak Shape) Eval->Opt_Buffer Peak Shape/Selectivity? Final Final Method Validation Eval->Final Acceptable? Opt_ACN->Eval Opt_Buffer->Eval IP_RP_Workflow cluster_prep Phase 1: Setup & Reagent Selection cluster_dev Phase 2: Method Optimization cluster_final Phase 3: Finalization & Column Care Column Select C18 or C8 Column Reagent Choose Ion-Pair Reagent (e.g., TFA, HFBA) Column->Reagent MobilePhase Prepare Mobile Phase with Reagent and Buffer (e.g., pH 3) Reagent->MobilePhase Initial Isocratic or Gradient Run MobilePhase->Initial Eval Evaluate Retention Initial->Eval Opt_Conc Adjust Reagent Conc. (Higher Conc. -> More Retention) Eval->Opt_Conc Insufficient Retention? Opt_Organic Adjust Organic Modifier (% ACN or MeOH) Eval->Opt_Organic Poor Resolution? Final Final Method Eval->Final Acceptable? Opt_Conc->Eval Opt_Organic->Eval Flush Dedicate & Flush Column Thoroughly After Use Final->Flush

Caption: Ion-Pairing RP-HPLC Workflow.

Trustworthiness: Self-Validating Protocol

  • Column Selection: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. Causality: The low pH ensures the amino acid's amine group is protonated.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-20 min: Linear gradient from 0% B to 30% B.

    • 20-25 min: Wash with 90% B.

    • 25.1-30 min: Re-equilibrate at 0% B.

  • Detection: UV at 210 nm.

  • Critical Note: It is highly recommended to dedicate a column specifically for ion-pairing applications, as the reagents can be difficult to remove completely and may affect future analyses.

Strategy 3: Pre-Column Derivatization

Expertise & Experience: This is a classic and powerful technique to circumvent the challenges of analyzing native amino acids. [9]By reacting the amino acid with a labeling agent, we fundamentally change its properties. The derivatization adds a bulky, hydrophobic group that often contains a strong chromophore or fluorophore. [3]This simultaneously solves the problems of poor retention and low detection sensitivity. [10] Mechanism of Separation: Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag), o-phthalaldehyde (OPA), or 9-fluorenylmethyl chloroformate (FMOC) react with the primary or secondary amine of the beta-amino acid. [11][12]The resulting derivative is much more hydrophobic and can be easily retained and separated on a standard C18 column. The attached tag allows for highly sensitive detection by UV or fluorescence. [11]

Experimental Workflow & Logic Diagram

This workflow is bifurcated into two distinct stages: the chemical reaction (derivatization) and the chromatographic separation. The success of the entire method hinges on the reproducibility and completeness of the derivatization step.

Deriv_Workflow cluster_deriv Stage 1: Derivatization Reaction cluster_hplc Stage 2: RP-HPLC Analysis Sample Sample + Internal Std. Buffer Add Borate Buffer (Adjusts pH for reaction) Sample->Buffer Reagent Add Derivatization Reagent (e.g., AccQ-Tag, OPA/FMOC) Buffer->Reagent React Incubate (Specific Time & Temp) Reagent->React Inject Inject Derivatized Sample React->Inject Reaction Complete Separate Separate on C18 Column (Standard RP Gradient) Inject->Separate Detect Detect via UV or Fluorescence Detector Separate->Detect Quant Quantify against Derivatized Standards Detect->Quant

Caption: Pre-Column Derivatization Workflow.

Trustworthiness: Self-Validating Protocol (using AccQ-Tag)

The Waters AccQ-Tag method is a well-established, commercialized kit that provides high-quality reagents and a validated protocol, ensuring reproducibility.

  • Derivatization (Automated or Manual):

    • To 10 µL of sample or standard, add 70 µL of AccQ-Tag Ultra Borate Buffer.

    • Add 20 µL of dissolved AccQ-Tag Ultra Reagent.

    • Vortex immediately and let stand for 1 minute at room temperature.

    • Heat at 55 °C for 10 minutes. Causality: Heating ensures the reaction goes to completion and hydrolyzes excess reagent.

  • Column: Waters AccQ-Tag Ultra C18, 1.7 µm.

  • Mobile Phase A: Waters AccQ-Tag Ultra Eluent A.

  • Mobile Phase B: Waters AccQ-Tag Ultra Eluent B.

  • Column Temperature: 45 °C.

  • Flow Rate: 0.7 mL/min.

  • Gradient Program: A pre-defined gradient specific to the AccQ-Tag method is typically used, separating the derivatized amino acids over ~10-15 minutes.

  • Detection: Fluorescence (Excitation: 266 nm, Emission: 473 nm) or UV (260 nm).

Conclusion and Method Selection Guide

The optimal HPLC method for polar beta-amino acid derivatives is dictated by your specific analytical requirements.

  • Choose HILIC when you need a fast, direct analysis without derivatization, especially when coupling with mass spectrometry. It is the most modern and often most efficient approach for polar compound analysis.

  • Choose Ion-Pairing RP-HPLC when you are limited to standard RP columns and UV detection, and MS compatibility is not a concern. This is a classic technique but is increasingly being replaced by HILIC.

  • Choose Pre-column Derivatization when you require the absolute highest sensitivity for trace-level quantification and have access to UV or fluorescence detectors. It is exceptionally robust for routine quality control assays once the derivatization step is well-controlled.

By understanding the fundamental principles and practical considerations of each technique, you can confidently develop and validate a method that provides the accuracy, precision, and robustness demanded by your research and development goals.

References

  • Unknown. (2026, February 17). Hydrophilic Interaction Chromatography.
  • Harshitha, S., et al. (2020, September 25). Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Unknown. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Unknown. Hydrophilic Interaction Liquid Chromatography – HILIC. Element Lab Solutions.
  • Wikipedia.
  • Unknown. (2020, February 13). Why can zwitterions be difficult detect by HPLC-MS?. Chemistry Stack Exchange.
  • Kim, J., et al.
  • Gray, N., et al. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Unknown. Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
  • Unknown. Analysis of native amino acids by liquid chromatography/electrospray ionization mass spectrometry: Comparative study between two sources and interfaces.
  • Unknown. Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
  • Wang, S., et al. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Unknown. (2011, September 2).
  • Unknown. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Unknown.
  • Unknown.
  • Unknown. (2022, June 29). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry.
  • Jiang, W., Schriewer, A., & Hayen, H. Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Unknown. Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS.
  • Unknown. Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Polite, L. N., et al. Automated Pre-Column Derivatization of Amino Acids by HPLC:. Axion Labs.
  • Unknown.
  • Unknown. (2006, July 19). zwitterionic compounds.
  • Unknown. (2013, September 17). HPLC method and sample preparation for amino acids?.
  • Unknown. (2019, June 21). HPLC method dev strategies for Zwitterions.
  • Unknown.
  • Unknown. (2007, April 10).
  • Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR.
  • Unknown. (2020, November 11). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column.
  • Unknown.

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Comparative

A Senior Application Scientist's Guide: HILIC vs. Ion-Pair Chromatography for the Analysis of Amino Acid HCl Salts

The Analytical Challenge: Amino Acid Hydrochloride Salts Amino acids are fundamental biological molecules, but their analysis in their native, underivatized state presents a significant chromatographic challenge. As zwit...

Author: BenchChem Technical Support Team. Date: February 2026

The Analytical Challenge: Amino Acid Hydrochloride Salts

Amino acids are fundamental biological molecules, but their analysis in their native, underivatized state presents a significant chromatographic challenge. As zwitterions, they are highly polar and often exist as hydrochloride (HCl) salts to improve their stability and solubility. These properties result in poor retention on conventional reversed-phase (RP) columns, where they typically elute in or near the solvent front.[1][2] While chemical derivatization can solve the retention issue, it introduces time-consuming steps, potential for byproducts, and can complicate mass spectrometry (MS) analysis.[3][4][5]

This guide focuses on two powerful techniques for the direct analysis of these polar, ionic compounds: Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography (IPC). We will explore their core mechanisms, practical advantages, and inherent limitations to help you select the optimal strategy for your analytical needs.

Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity

HILIC is a separation mode designed specifically for the retention and separation of polar and hydrophilic compounds.[6][7] It is increasingly regarded as a superior alternative to traditional methods for underivatized amino acid analysis, especially when coupled with mass spectrometry.[4][8]

Mechanism of Separation

HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile (>70%).[9][10] This high organic content promotes the adsorption of a water-enriched layer onto the surface of the stationary phase. The primary retention mechanism is the partitioning of the polar analyte (the amino acid) from the bulk organic mobile phase into this immobilized aqueous layer.[3][6][11] Secondary interactions, such as hydrogen bonding and weak electrostatic forces, also contribute to the separation, providing unique selectivity.[6][12] In essence, the more hydrophilic the amino acid, the more strongly it is retained.[3]

HILIC_Mechanism cluster_0 HILIC Stationary Phase p1 p2 p3 p4 p5 p6 p7 mp Analyte Polar Amino Acid Analyte->p6 Partitioning WaterLayer Water-Enriched Layer

Caption: HILIC Separation Mechanism.

Field-Proven Advantages for Amino Acid Analysis
  • Superior Retention: HILIC provides excellent retention for highly polar amino acids without derivatization.[7][9][12]

  • Enhanced MS Sensitivity: The high organic content of the mobile phase leads to more efficient droplet desolvation in the electrospray ionization (ESI) source.[13] This can result in a sensitivity gain of 10-fold or more compared to aqueous-rich reversed-phase conditions, which is critical for trace-level analysis.[7][10][13]

  • Orthogonal Selectivity: The separation mechanism is different from reversed-phase, offering a powerful tool for resolving complex mixtures and separating critical pairs like the isobars leucine and isoleucine.[6][14]

  • MS-Friendly Mobile Phases: HILIC commonly uses volatile buffers like ammonium formate or ammonium acetate, which are fully compatible with MS detection.[3][4][13]

Expert Insights on HILIC Method Development

Developing a robust HILIC method requires a different mindset than traditional reversed-phase chromatography.

  • Stationary Phase Selection: While bare silica is an option, modern bonded phases offer better performance. Amide-functionalized columns are often an excellent starting point for amino acid analysis due to their enhanced selectivity and peak shape.[6] Zwitterionic phases (e.g., HILIC-Z) provide unique selectivity and are also highly effective.[15]

  • Mobile Phase Composition:

    • Organic Solvent: Acetonitrile is the solvent of choice. Retention increases as the percentage of acetonitrile increases.[11]

    • Buffer Control: The buffer salt concentration is a critical parameter. It influences not only secondary ionic interactions but also the thickness of the adsorbed water layer, thereby affecting analyte partitioning.[4][6] A concentration of 10-20 mM is a common starting point.[3][4]

    • pH: Mobile phase pH should be controlled to ensure consistent ionization of the amino acids. A pH around 3.0 using a formic acid/ammonium formate buffer is a well-documented and effective choice.[3][6]

  • Sample Diluent: This is a critical and often overlooked parameter. To ensure good peak shape, the sample should be dissolved in a solvent that is as close as possible in composition to the initial mobile phase (i.e., high acetonitrile content). Injecting in a purely aqueous solvent can cause severe peak distortion.[7]

Experimental Protocol: HILIC-MS Analysis of Amino Acids

This protocol provides a validated starting point for the analysis of a standard mixture of amino acid HCl salts.

  • System Preparation:

    • LC System: Standard HPLC or UHPLC system.

    • Column: Amide-based HILIC column (e.g., Waters XBridge Premier BEH Amide, Agilent InfinityLab Poroshell 120 HILIC-Amide), 2.1 x 100 mm, <3 µm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.0 with Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Sample Diluent: 75:25 Acetonitrile:Water.

    • Gradient Program:

      Time (min) %A %B
      0.0 5 95
      10.0 40 60
      10.1 5 95

      | 15.0 | 5 | 95 |

  • MS Detection (Single Quadrupole Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition: Selected Ion Recording (SIR) for each amino acid's [M+H]⁺ mass.[3]

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

  • System Validation:

    • Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes before the first injection.

    • System Suitability: Inject a standard mixture five times. The relative standard deviation (RSD) for the retention times of key analytes should be <1% and for peak areas should be <5%.

Ion-Pair Chromatography (IPC): A Reversed-Phase Adaptation

Ion-Pair Chromatography is a technique that modifies a standard reversed-phase system to enable the retention of ionic analytes.[1][16] It is a powerful method but comes with significant operational complexities and limitations, especially for MS-based detection.

Mechanism of Separation

IPC operates on a non-polar stationary phase (e.g., C18) by adding an ion-pairing reagent (IPR) to the mobile phase.[1] The IPR is a molecule that has a hydrophobic tail and a charged head group. For analyzing positively charged amino acids (at acidic pH), an IPR with a negative charge, such as an alkyl sulfonate, is used.[16][17]

Two models describe the retention mechanism:

  • Partition Model: The IPR forms a neutral, charge-masked complex with the amino acid in the mobile phase. This hydrophobic complex can then be retained by the non-polar C18 stationary phase via hydrophobic interactions.[1]

  • Dynamic Ion-Exchange Model: The hydrophobic tail of the IPR adsorbs onto the C18 stationary phase, creating a "dynamic" ion-exchange surface with the charged head groups facing the mobile phase. The charged amino acids are then retained via electrostatic attraction to this surface.[18]

IPC_Mechanism cluster_0 Reversed-Phase (C18) Stationary Phase p1 C18 p2 C18 p3 C18 p4 C18 mp Analyte Positively Charged Amino Acid (+) Complex Neutral Ion-Pair Complex Analyte->Complex IPR Ion-Pair Reagent (-) IPR->Complex Complex->p3:h Hydrophobic Interaction

Caption: IPC Separation Mechanism (Partition Model).

Field-Proven Advantages for Amino Acid Analysis
  • Utilizes Standard Columns: Allows for the analysis of ionic compounds on widely available and well-understood C18 columns.[17]

  • Improved Peak Shape: Can mitigate peak tailing caused by secondary interactions between basic analytes and residual silanols on the silica surface.[16][19]

  • High Resolution: The technique is capable of providing high-resolution separations for complex mixtures.[20]

Expert Insights on IPC Method Development

Success with IPC hinges on carefully controlling several interconnected parameters.

  • Ion-Pair Reagent (IPR) Selection:

    • For Cations (Amino Acids at low pH): Anionic IPRs are required. Common choices include sodium alkyl sulfonates (e.g., sodium heptanesulfonate) for UV detection.[17][21] For MS, volatile perfluorocarboxylic acids like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) are used, though they can still cause signal suppression.[17]

    • Concentration: IPR concentration must be optimized. Too low, and retention is poor; too high, and analytes may be irreversibly retained.[1] A range of 5-25 mM is typical.[17]

  • Mobile Phase pH: pH control is paramount. It must be set to a value where both the amino acid and the IPR are consistently ionized. For amino acids, a pH of 2-3 ensures the amine group is protonated.[1][19]

  • Column Equilibration and Care: This is a major drawback of IPC. Columns require very long equilibration times—sometimes hours—to ensure the IPR has fully coated the stationary phase and established equilibrium.[19][22] Because IPRs are difficult to remove completely, it is best practice to dedicate a column solely to a specific IPC method to avoid cross-contamination and ensure reproducibility.[16][22]

Experimental Protocol: IPC-UV Analysis of Amino Acids

This protocol is a starting point for IPC with UV detection, as non-volatile IPRs are incompatible with MS.

  • System Preparation:

    • LC System: Standard HPLC system with UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Sodium Heptanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Gradient Program:

      Time (min) %A %B
      0.0 98 2
      20.0 70 30
      20.1 98 2

      | 30.0 | 98 | 2 |

  • System Validation:

    • Equilibration: Crucial Step. Flush the column with the initial mobile phase for at least 60 minutes (or until a stable baseline is achieved) before the first injection.

    • System Suitability: Inject a standard mixture five times. RSD for retention times should be <1.5% and for peak areas <5%. Due to the nature of IPC, retention time stability can be more challenging to achieve than in HILIC or RP.

Head-to-Head Comparison: HILIC vs. IPC

FeatureHydrophilic Interaction Chromatography (HILIC)Ion-Pair Chromatography (IPC)
Mechanism Partitioning of polar analytes into a water layer on a polar stationary phase.[6]Formation of a neutral ion-pair with an IPR for retention on a non-polar (C18) phase.[1]
Primary Application Underivatized analysis of highly polar and hydrophilic compounds.[7][9]Retention of charged/ionic compounds on standard reversed-phase columns.[1][16]
MS Compatibility Excellent. Uses volatile mobile phases, enhances ESI sensitivity.[10][13]Poor to Limited. Most IPRs are non-volatile and suppress MS signal.[16] Volatile IPRs exist but can still be problematic.
Selectivity Control Stationary phase chemistry, organic solvent %, buffer pH and concentration.[6]IPR type, IPR concentration, organic solvent %, buffer pH, temperature.[19]
Speed & Throughput Generally fast analysis times with modern UHPLC columns.[8]Slower due to very long column equilibration times required for reproducibility.[19][22]
Robustness & Ease of Use More straightforward than IPC once the mechanism is understood. Requires care with sample diluent.Complex method development. Prone to reproducibility issues if not carefully controlled.[22]
Column Care Standard column flushing procedures.Requires extensive washing. IPRs can be difficult to remove, necessitating dedicated columns.[16][22]
Decision-Making Guide for Method Selection

Decision_Tree start Start: Analyze Amino Acid HCl Salts ms_required Is Mass Spectrometry (MS) detection required? start->ms_required new_method Developing a new method with modern instrumentation? ms_required->new_method No (UV only) use_hilic Choose HILIC - Superior MS compatibility - High sensitivity - Modern approach ms_required->use_hilic Yes new_method->use_hilic Yes ipc_uv Choose IPC with UV Detection - Utilizes existing C18 columns - Be aware of long equilibration times and column dedication needs new_method->ipc_uv No (Legacy Method / C18 only) consider_ipc Consider IPC (with caution)

Caption: A guide to selecting between HILIC and IPC.

Conclusion and Recommendation

For the modern analysis of amino acid HCl salts, Hydrophilic Interaction Liquid Chromatography (HILIC) is the demonstrably superior technique. Its inherent compatibility with mass spectrometry, which is often essential for positive identification and sensitive quantification, provides a decisive advantage.[4][5] The enhanced sensitivity from MS-friendly mobile phases and a more robust, reproducible separation mechanism make HILIC the recommended choice for new method development in research, clinical, and pharmaceutical settings.[23]

Ion-Pair Chromatography (IPC) , while historically significant, presents considerable practical challenges that limit its utility in a modern laboratory. Its fundamental incompatibility with mass spectrometry when using the most effective ion-pairing reagents is a major drawback.[16] Furthermore, issues with long equilibration times, method robustness, and the need for dedicated columns make it a less efficient and more cumbersome alternative.[22] While IPC can still be employed for specific applications using legacy equipment and UV detection, it should be considered a secondary option to the more powerful and versatile HILIC approach.

References

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
  • HILIC: The Pros and Cons.
  • HILIC: The Pros and Cons.
  • The Applic
  • Advantages and Disadvantages of HILIC; a Brief Overview.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applic
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
  • Reversed Phase Ion Pair Chromatography in Amino Acid Analysis.
  • Direct Analysis of Amino Acids by HILIC–ESI-MS.
  • Mixed-Mode Chromatography vs. Ion-Pairing Chromatography.
  • Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfon
  • Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Thermo Fisher Scientific.
  • Advantages and Disadvantages of Ion Pair Chrom
  • Direct Analysis of Amino Acids by HILIC–ESI-MS. The Nest Group.
  • Why Use HILIC or HIC Chromatography: Theory and Method Development Str
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies.
  • Development and evaluation of a HILIC-MS method for the determination of amino acid and non-amino acid impurities in histidine. PubMed.
  • Separation and Indirect Detection of Amino Acids by Reversed-Phase Ion-Pair Chromatography.
  • Issues and Solutions to the Use of Ion-Pairing Reagents.
  • Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underiv
  • Ion Pair Chromatograpy: A Critical Prespective. MedCrave online.
  • Hydrophilic Interaction Liquid Chrom
  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes.
  • Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. ThermoFisher.
  • HILIC & MS.
  • Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins

Sources

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